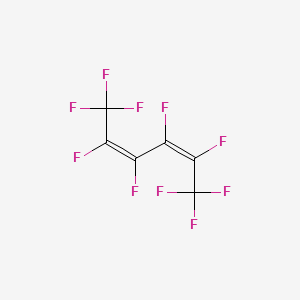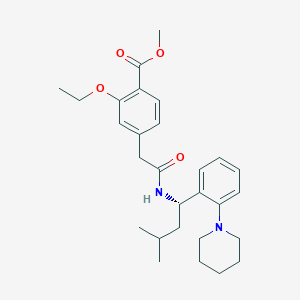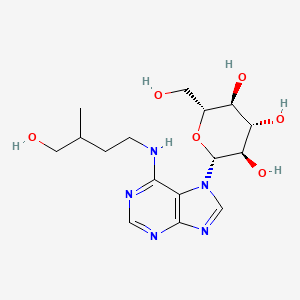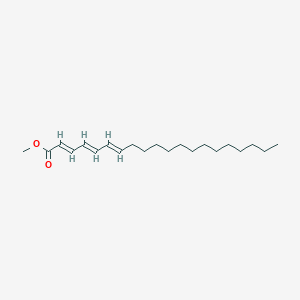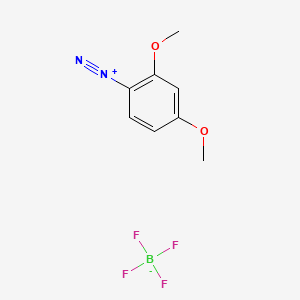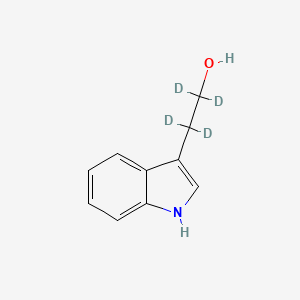
Tryptophol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tryptophol undergoes several types of chemical reactions, including:
Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of tryptophol can yield indole-3-ethanol.
Substitution: Tryptophol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various indole derivatives
Scientific Research Applications
Tryptophol-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in quorum sensing in fungi and its effects on microbial communication.
Industry: Used in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
Tryptophol exerts its effects through various molecular targets and pathways. It is produced from tryptophan via the action of enzymes such as indolepyruvate decarboxylase and alcohol dehydrogenase . Tryptophol acts as a quorum-sensing molecule in fungi, influencing cell-to-cell communication and biofilm formation . It also induces sleep by interacting with neurotransmitter pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.
5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.
Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.
Uniqueness
Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |
InChI Key |
MBBOMCVGYCRMEA-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


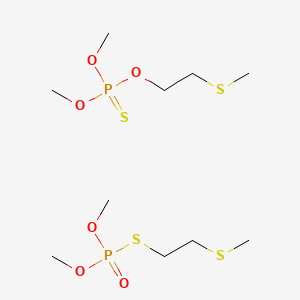

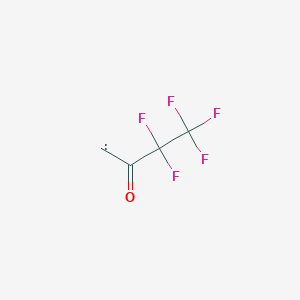
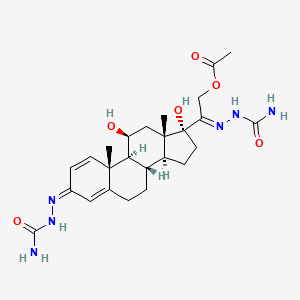
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
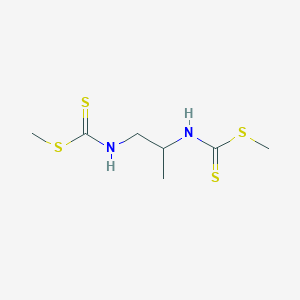
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)

